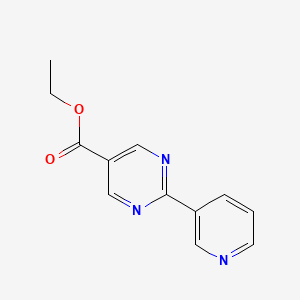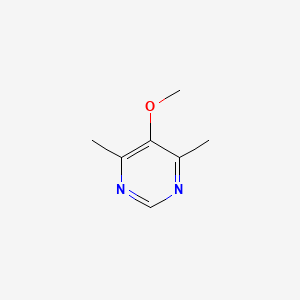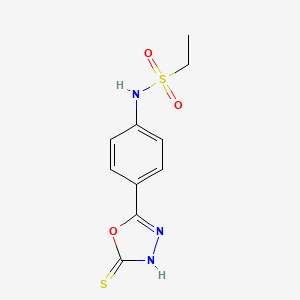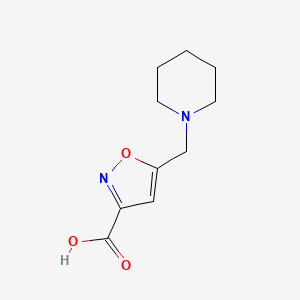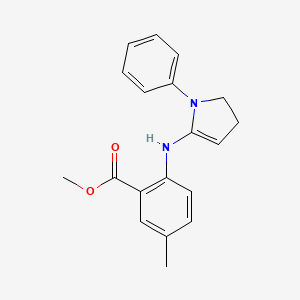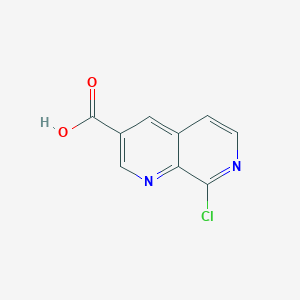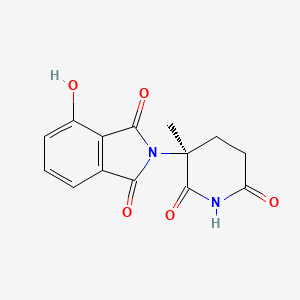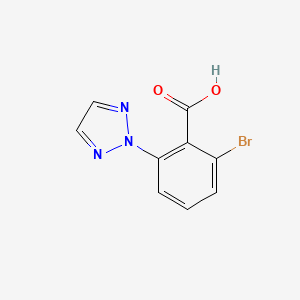![molecular formula C7H10N2 B11764674 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine CAS No. 858274-68-7](/img/structure/B11764674.png)
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyridine ring, making it an interesting scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with 1,4-diketones in the presence of a catalyst can yield the desired compound. Another method involves the use of intramolecular cyclization reactions, where a suitable precursor undergoes ring closure to form the pyrrolopyridine structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, fully saturated pyrrolopyridines, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: The compound finds applications in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways involved in cancer progression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrazolo[3,4-b]pyridine: Another nitrogen-containing heterocycle with a different ring fusion pattern.
Pyrrolo[3,4-c]pyridine: Features a different arrangement of the pyrrole and pyridine rings
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its tetrahydro modification enhances its stability and reactivity, making it a valuable scaffold for drug design and other applications .
Eigenschaften
CAS-Nummer |
858274-68-7 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5,8-9H,1-2,4H2 |
InChI-Schlüssel |
REPGMMMMEXASST-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


